molecular formula C15H13NO2 B6376195 5-(3-Ethoxyphenyl)-2-cyanophenol CAS No. 1261967-96-7

5-(3-Ethoxyphenyl)-2-cyanophenol

Cat. No.: B6376195
CAS No.: 1261967-96-7
M. Wt: 239.27 g/mol
InChI Key: SIUBGFROMDLUPQ-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-cyanophenol is a substituted phenolic compound featuring a cyanophenol core with a 3-ethoxyphenyl substituent at the 5-position.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-14-5-3-4-11(8-14)12-6-7-13(10-16)15(17)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUBGFROMDLUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684774
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-96-7
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Ethoxyphenyl)-2-cyanophenol may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic acid and aryl halide precursors, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-cyanophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Cyanophenol Derivatives

The following compounds share the 2-cyanophenol backbone but differ in substituents, leading to variations in physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Notes References
5-(3-Ethoxyphenyl)-2-cyanophenol C₁₅H₁₃NO₂ 251.27 g/mol –OCH₂CH₃ (5), –CN (2), –OH (2) Moderate lipophilicity due to ethoxy; potential solubility in polar aprotic solvents.
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol C₁₄H₁₀ClNO₂ 283.69 g/mol –Cl (4), –OCH₃ (2), –CN (2), –OH (2) Chlorine increases electron-withdrawing effects; methoxy enhances solubility in alcohols. Used in specialty chemical synthesis.
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol C₁₄H₈NO₃F 257.22 g/mol –COOH (4), –F (3), –CN (2), –OH (2) Carboxylic acid introduces high polarity and acidity; fluorine may enhance bioactivity.

Key Observations :

  • Solubility: The carboxy derivative () is likely water-soluble at physiological pH due to ionization, whereas the ethoxy and methoxy analogs (target compound and ) are more soluble in organic solvents like ethanol or acetone.
Heterocyclic Analogs with 3-Ethoxyphenyl Groups

5-(3-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine () shares the 3-ethoxyphenyl moiety but replaces the cyanophenol core with an oxadiazole ring. Unlike phenolic compounds, oxadiazoles are often explored as kinase inhibitors or antimicrobial agents. The absence of a hydroxyl group in this analog reduces acidity, making it less reactive in aqueous environments compared to 5-(3-Ethoxyphenyl)-2-cyanophenol.

Research Findings and Inferences

Substituent Impact on Reactivity
  • Ethoxy vs. Methoxy : Ethoxy’s larger size (compared to methoxy in ) may sterically hinder electrophilic substitution reactions at the 5-position.
  • Cyano Group Stability: The –CN group in all analogs is susceptible to hydrolysis under acidic or basic conditions, but electron-withdrawing substituents (e.g., –Cl in ) could accelerate this process.

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